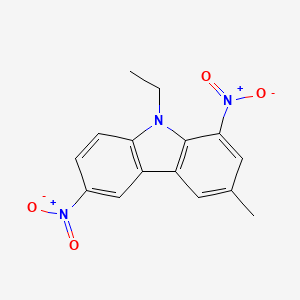
Azido(diethyl)gallane;methylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido(diethyl)gallane;methylhydrazine is a compound that combines the azido group with diethylgallane and methylhydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido(diethyl)gallane;methylhydrazine typically involves the reaction of diethylgallane with azides and methylhydrazine. One common method is the halide-azide exchange reaction, where trimethylsilyl azide reacts with diethylgallane fluoride under controlled conditions . This reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halide-azide exchange reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Azido(diethyl)gallane;methylhydrazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or potassium azide in polar aprotic solvents like acetonitrile are commonly used.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Alkyl azides and other nitrogen-containing compounds.
Applications De Recherche Scientifique
Azido(diethyl)gallane;methylhydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocycles and organometallic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a building block for complex molecules.
Mécanisme D'action
The mechanism of action of Azido(diethyl)gallane;methylhydrazine involves the interaction of the azido group with various molecular targets. The azido group can undergo nucleophilic substitution, forming new bonds with carbon atoms. This reactivity is due to the high nucleophilicity of the azido group, which allows it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
Sodium Azide: Commonly used in organic synthesis and as a preservative.
Trimethylsilyl Azide: Used in halide-azide exchange reactions.
Uniqueness
Azido(diethyl)gallane;methylhydrazine is unique due to its combination of the azido group with diethylgallane and methylhydrazine, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
782475-10-9 |
|---|---|
Formule moléculaire |
C5H16GaN5 |
Poids moléculaire |
215.94 g/mol |
Nom IUPAC |
azido(diethyl)gallane;methylhydrazine |
InChI |
InChI=1S/2C2H5.CH6N2.Ga.N3/c2*1-2;1-3-2;;1-3-2/h2*1H2,2H3;3H,2H2,1H3;;/q;;;+1;-1 |
Clé InChI |
VEABEVLEXDPPCA-UHFFFAOYSA-N |
SMILES canonique |
CC[Ga](CC)N=[N+]=[N-].CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)


![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)


![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)


![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)



